2-Ethenyl-3-ethyl-5-methylpyrazine

描述

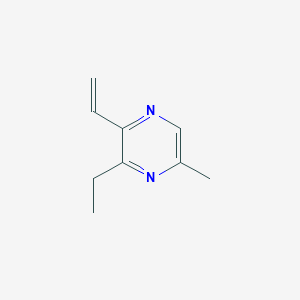

2-Ethenyl-3-ethyl-5-methylpyrazine is an organic compound with the molecular formula C9H12N2. It belongs to the pyrazine family, which is known for its aromatic properties. This compound is characterized by its distinct structure, which includes an ethenyl group, an ethyl group, and a methyl group attached to a pyrazine ring .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-3-ethyl-5-methylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 2,3-pentanedione with ethylenediamine, followed by alkylation to introduce the ethenyl and ethyl groups . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

化学反应分析

Types of Reactions

2-Ethenyl-3-ethyl-5-methylpyrazine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated solvents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Pyrazine oxides.

Reduction: Reduced pyrazine derivatives.

Substitution: Various substituted pyrazine compounds depending on the nucleophile used.

科学研究应用

Flavoring Agent

One of the primary applications of 2-ethenyl-3-ethyl-5-methylpyrazine is as a flavoring agent in the food industry. It is known for imparting a roasted or nutty aroma, which makes it suitable for enhancing the sensory profiles of various food products, such as coffee and fried foods .

Key Properties:

- Odor Characteristics : Contributes to the aroma of roasted coffee and French fries, making it valuable in food formulation .

- Odor Activity Value (OAV) : The OAV indicates its potency as an odorant, which can be significant even at low concentrations .

Analytical Chemistry

In analytical chemistry, this compound has been utilized in studies involving gas chromatography (GC) to analyze volatile compounds in food matrices. For instance, it has been included in analyses of peanut butter and honey to identify flavor compounds through solid-phase microextraction (SPME) techniques .

Analytical Techniques:

- Gas Chromatography (GC) : Used for quantifying pyrazines and other volatile compounds.

- Solid-Phase Microextraction (SPME) : A method that allows for the extraction and concentration of volatile compounds from complex matrices .

Sensory Evaluation Studies

Research involving sensory evaluation has highlighted the importance of this compound in understanding how various odorants contribute to overall flavor perception. Studies have shown that while some compounds may have high OAVs, they do not always dominate the aroma profile, indicating complex interactions among flavor compounds .

Case Study 1: Aroma Analysis in Food Products

A study evaluated key odorants in French fries using dilution experiments to ascertain their contribution to aroma. The findings indicated that while several pyrazines were present, their individual contributions varied significantly based on concentration and interaction with other flavor compounds .

Case Study 2: Volatile Compound Analysis

Another research focused on the application of SPME-GC/MS techniques to analyze volatile compounds in multifloral honey. This study included this compound among other pyrazines, emphasizing its role as a significant contributor to the honey's aroma profile .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Flavoring Agent | Used to enhance aromas in food products like coffee and fried foods | Imparts roasted/nutty notes; significant OAV |

| Analytical Chemistry | Employed in GC analyses for volatile compound identification | Effective in SPME techniques for complex matrices |

| Sensory Evaluation | Investigated for its role in aroma contribution alongside other compounds | Complex interactions affect perceived aroma profiles |

作用机制

The mechanism of action of 2-Ethenyl-3-ethyl-5-methylpyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

2-Ethyl-3,5-dimethylpyrazine: Known for its strong odor and lower odor threshold compared to 2-Ethenyl-3-ethyl-5-methylpyrazine.

2,3-Diethyl-5-methylpyrazine: Another related compound with distinct aromatic properties.

3-Ethenyl-2-ethyl-5-methylpyrazine: Similar structure but with different odor threshold and properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its aromatic profile makes it valuable in the flavor and fragrance industry, while its potential biological activities open avenues for research in medicine and biology .

生物活性

2-Ethenyl-3-ethyl-5-methylpyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the context of flavor chemistry and its implications in food science. This compound is primarily noted for its contribution to the aroma profiles of various roasted foods, including coffee and potatoes. This article delves into the biological activity of this compound, reviewing its chemical properties, biological effects, and relevant research findings.

This compound has the molecular formula C₇H₉N₂ and a molecular weight of approximately 135.16 g/mol. It is characterized by a distinctive pyrazine ring structure, which is known for its stability and ability to participate in various chemical reactions, including oxidation and electrophilic substitutions .

Flavor Profile and Sensory Perception

The compound is recognized for its significant role as an odorant in food products. Studies have indicated that this compound contributes to the characteristic flavors of roasted potatoes and coffee, enhancing sensory perception and consumer acceptance . The compound's sensory attributes are crucial in the food industry, particularly in developing flavoring agents.

Antioxidant Activity

Research has highlighted the antioxidant properties of pyrazine derivatives, including this compound. Antioxidants are vital in combating oxidative stress in biological systems, which is linked to various diseases such as cancer and cardiovascular disorders. The presence of this compound in food may contribute to health benefits associated with antioxidant intake .

Study on Flavor Compounds in Roasted Foods

A study conducted on the flavor compounds present in roasted foods identified this compound as one of the key contributors to the aroma profile of French fries. The research utilized stable isotope dilution assays to quantify various odorants, revealing that this pyrazine derivative plays a significant role in flavor perception alongside other compounds .

Antioxidant Assessment in Food Products

Another investigation assessed the antioxidant capacity of various pyrazines, including this compound. The results indicated that these compounds could effectively scavenge free radicals, suggesting their potential health benefits when consumed through dietary sources .

Data Table: Key Properties and Activities

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C₇H₉N₂ |

| Molecular Weight | 135.16 g/mol |

| Role in Flavor Profile | Contributes to aroma of roasted foods |

| Antioxidant Activity | Positive; scavenges free radicals |

| Potential Health Benefits | Anti-inflammatory, anti-carcinogenic |

属性

IUPAC Name |

2-ethenyl-3-ethyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQNQOKRWIKETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424032 | |

| Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

202.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

181589-32-2 | |

| Record name | 2-Ethenyl-3-ethyl-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181589-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。